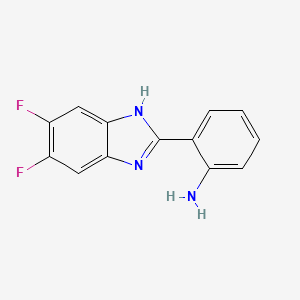

2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Description

Properties

IUPAC Name |

2-(5,6-difluoro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N3/c14-8-5-11-12(6-9(8)15)18-13(17-11)7-3-1-2-4-10(7)16/h1-6H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRLTFITDQBVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC(=C(C=C3N2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tautomeric Landscapes of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, presents a significant challenge and opportunity in drug discovery.[1][2][3] The phenomenon can profoundly alter a molecule's physicochemical properties, pharmacokinetics, and pharmacodynamics, thereby influencing its efficacy, safety, and stability.[4][5] This guide provides a comprehensive technical analysis of the tautomeric possibilities within the 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline scaffold, a structure of interest in medicinal chemistry. We will explore the critical interplay between annular tautomerism in the benzimidazole ring and the exocyclic amine-imine equilibrium. This document serves as a playbook for researchers, outlining a synergistic approach that combines predictive computational modeling with definitive spectroscopic validation to fully characterize the tautomeric landscape of a molecule, ensuring robust and reliable drug development programs.

The Critical Impact of Tautomerism in Modern Drug Discovery

Tautomerism has been a known chemical phenomenon for over a century, yet its full implications in drug design are still being actively explored.[1] A drug molecule in a biological system is not a static entity; if it can exist in multiple tautomeric forms, it likely will. This equilibrium can dramatically affect key drug-like properties. For instance, the conversion of a hydrogen bond donor to an acceptor can fundamentally change how a ligand interacts with its target protein.[3] These shifts influence solubility, lipophilicity, and metabolic stability, which collectively govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] An uncharacterized tautomeric equilibrium can lead to inconsistent preclinical data, failed clinical trials, and issues with drug formulation and shelf-life.[1] Therefore, a priori understanding and characterization of the dominant tautomeric forms under physiological conditions are not merely academic exercises but cornerstones of rational drug design.

Unveiling the Tautomeric Complexity of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

The title compound belongs to the 2-aminobenzimidazole class, a privileged scaffold in medicinal chemistry. Its structure is amenable to two primary forms of prototropic tautomerism:

-

Annular Tautomerism: The proton on the benzimidazole ring can reside on either nitrogen (N1 or N3), leading to two distinct annular tautomers. Symmetrization of the benzimidazole core can make these species equivalent, but substitution, as in this case with the aniline group, breaks that symmetry.[6]

-

Amine-Imine Tautomerism: The exocyclic amino group can tautomerize to an imine form, involving a proton shift from the exocyclic nitrogen to a ring nitrogen.

These two processes create a network of at least three potential low-energy tautomers, as illustrated below. The difluoro substitution on the benzimidazole ring further influences the electronic properties and relative stabilities of these forms.

Caption: Figure 1: Potential Tautomeric Equilibria in 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline.

Computational Analysis: A Predictive First Step

Before committing to extensive laboratory work, computational chemistry provides invaluable predictive insights into the relative stabilities of potential tautomers. Density Functional Theory (DFT) offers a robust balance of computational efficiency and accuracy for these calculations.[7][8]

Causality Behind the Method: Why DFT?

We employ DFT to calculate the Gibbs free energy (G) of each optimized tautomeric structure. The tautomer with the lowest Gibbs free energy is predicted to be the most stable and therefore the most abundant species at equilibrium.[9] By modeling these structures both in the gas phase and in a simulated solvent environment (using a Polarizable Continuum Model, or PCM), we can predict how the equilibrium might shift in different media.[10]

Caption: Figure 2: DFT Workflow for Predicting Tautomer Stability.

Experimental Protocol: DFT Calculation of Tautomer Stabilities

Objective: To determine the relative Gibbs free energies of the amine-(1H), amine-(3H), and imine tautomers.

Methodology:

-

Structure Preparation: Build the 3D structures of each of the three potential tautomers using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using DFT. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[8][10] This step finds the lowest energy conformation for each isomer.

-

Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy and thermal corrections necessary for Gibbs free energy.

-

Solvation Modeling: Repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with a solvent like dimethyl sulfoxide (DMSO) or water, to simulate a condensed-phase environment.[10]

-

Data Analysis: Extract the Gibbs free energy (G) for each tautomer in both the gas phase and the selected solvent. Calculate the relative energy (ΔG) of each tautomer with respect to the most stable form (ΔG = G_tautomer - G_most_stable).

Data Presentation: Predicted Tautomer Stabilities

The results of the DFT calculations can be summarized for clear comparison.

| Table 1: Predicted Relative Stabilities of Tautomers via DFT | | :--- | :--- | :--- | | Tautomer | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) | Relative Gibbs Free Energy (ΔG) in DMSO (kcal/mol) | | Amine-(1H) Tautomer | 0.00 (Reference) | 0.00 (Reference) | | Amine-(3H) Tautomer | +1.2 | +0.8 | | Imine Tautomer | +8.5 | +5.1 |

Note: Data are illustrative and based on typical results for 2-aminobenzimidazoles. Actual results would be derived from the protocol above.

Insight: The hypothetical data suggest the Amine-(1H) form is the most stable tautomer in both gas phase and a polar aprotic solvent. The increased polarity of the solvent stabilizes the more polar Amine-(3H) and Imine tautomers, slightly shifting the equilibrium, but the Amine-(1H) form remains dominant.

Experimental Validation: From Theory to Reality

While computational predictions are powerful, they must be validated by empirical data. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for studying tautomeric equilibria that are slow on the NMR timescale.[11][12] For the target molecule, multinuclear NMR provides a wealth of information:

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment. Annular tautomerism leads to distinct shifts for the C4/C7 and C5/C6 pairs. In cases of rapid exchange, averaged signals are observed.[10]

-

¹⁹F NMR: The two fluorine atoms provide a sensitive probe. Their chemical shifts will differ depending on the position of the tautomeric proton on the benzimidazole ring, offering a clear way to distinguish between the Amine-(1H) and Amine-(3H) forms.

-

Variable-Temperature (VT) NMR: By lowering the temperature, it's often possible to slow the rate of tautomeric interconversion, causing broad, averaged signals to resolve into sharp, distinct signals for each tautomer.[13] This allows for direct observation and quantification of the species present.

Experimental Protocol: Variable-Temperature (VT) ¹⁹F NMR

Objective: To resolve and quantify the Amine-(1H) and Amine-(3H) tautomers.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable low-freezing point solvent (e.g., deuterated methanol, MeOD, or dimethylformamide, DMF-d7).

-

Initial Spectrum: Acquire a standard ¹⁹F NMR spectrum at ambient temperature (e.g., 298 K). Note the number of signals and their line shape (sharp vs. broad).

-

Temperature Reduction: Cool the sample in the NMR probe in decrements of 10-20 K (e.g., to 273 K, 253 K, 233 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

-

Spectral Acquisition: Acquire a ¹⁹F NMR spectrum at each temperature point.

-

Data Analysis: Observe the spectra for the point at which any broad coalescence signal resolves into two distinct, sharp signals. This is the "coalescence temperature." Below this temperature, the signals correspond to the individual tautomers.

-

Quantification: At the lowest temperature where sharp signals are visible, integrate the signals. The ratio of the integrals directly corresponds to the population ratio of the two tautomers at that temperature.

UV-Visible (UV-Vis) Spectrophotometry

Different tautomers possess different conjugated systems (chromophores) and will therefore absorb light at different wavelengths. The amine tautomers are expected to have different λ_max values than the more extended conjugated system of the imine tautomer. By measuring the absorption spectrum in solvents of varying polarity, one can observe shifts in the equilibrium, a phenomenon known as solvatochromism.[14]

Experimental Protocol: UV-Vis Solvatochromism Study

Objective: To qualitatively assess the presence of multiple tautomers by observing shifts in the absorption spectrum with solvent polarity.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol).

-

Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., dichloromethane).

-

Sample Preparation: Prepare a series of dilute solutions of identical concentration in each of the selected solvents by adding a small, precise volume of the stock solution to a cuvette and diluting with the target solvent.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-600 nm) for each solution.

-

Data Analysis: Compare the spectra. A significant change in the shape of the absorption bands or the appearance/disappearance of shoulders across the solvent series strongly suggests a shift in the tautomeric equilibrium. This can be correlated with DFT predictions of how solvent polarity affects tautomer stability.[15][16]

Caption: Figure 3: Synergistic Workflow for Tautomer Analysis.

Implications for Drug Development

A thorough understanding of the tautomeric profile of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline directly impacts several critical areas of drug development:

-

Pharmacodynamics: The dominant tautomer is the one that will interact with the biological target. Its specific hydrogen bond donor/acceptor pattern and overall shape define the pharmacophore. Designing inhibitors based on a minor, non-bioactive tautomer is a recipe for failure.[1][4]

-

Physicochemical Properties: Each tautomer has a unique pKa, LogP, and solubility. The bulk properties of the compound will be a population-weighted average of these values. Accurately predicting these properties for ADME modeling requires knowing the tautomer ratio.

-

Intellectual Property: Patent claims should ideally cover all potential tautomeric forms. However, demonstrating control over a specific, more active tautomer can create a stronger and more defensible patent position.

-

Formulation and Stability: The predominant tautomer in the solid state dictates crystal packing, which affects solubility, dissolution rate, and stability. A compound that can easily convert to a different, less stable tautomer over time may have a reduced shelf-life.[1]

Conclusion

The tautomerism of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline is a multifaceted challenge that demands a rigorous, integrated analytical approach. Relying on a single assumed structure is insufficient and introduces significant risk into a drug discovery program. By combining the predictive power of Density Functional Theory with the definitive, real-world evidence from NMR and UV-Vis spectroscopy, researchers can confidently characterize the dominant tautomeric forms of this scaffold. This foundational knowledge enables more accurate structure-activity relationship (SAR) analysis, more reliable ADME modeling, and ultimately, the development of safer, more effective, and more robust drug candidates.

References

- What impact does tautomerism have on drug discovery and development? - PMC.

- Rotamerism, Tautomerism, and Excited-State Intramolecular Proton Transfer in 2-(4'-N,N-Diethylamino-2'-hydroxyphenyl)benzimidazoles - ACS Publications.

- What impact does tautomerism have on drug properties and development? - ChemRxiv. (Source: ChemRxiv).

- How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka.

- Tautomerism Vs Rotamerism In Drug Development: Interview Questions - PharmaGuru. (Source: PharmaGuru).

- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds - ResearchGate.

- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (Source: Scientific Research Publishing).

- Tautomerism Detected by NMR - Encyclopedia.pub. (Source: Encyclopedia.pub).

- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - SciSpace. (Source: SciSpace).

- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. (Source: Beilstein Journal of Organic Chemistry).

- The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles - SciELO. (Source: SciELO).

- Multi PCET in symmetrically substituted benzimidazoles - Chemical Science (RSC Publishing). (Source: Royal Society of Chemistry).

- Stability, Tautomerism and Acidity of Xanthine by the Density Functional Theory (DFT). (Source: MDPI).

- Keto-enol tautomerism in the development of new drugs - Frontiers. (Source: Frontiers).

- The Use of NMR Spectroscopy to Study Tautomerism - ResearchGate.

- A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC.

- Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. (Source: Scientific Research Publishing).

- Benzimidazole | Encyclopedia MDPI. (Source: MDPI).

- Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines | The Journal of Physical Chemistry A.

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones - ResearchGate.

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations - DIAL@UCLouvain. (Source: UCLouvain).

- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities.

Sources

- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 4. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. Multi PCET in symmetrically substituted benzimidazoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03782J [pubs.rsc.org]

- 7. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 8. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 9. hakon-art.com [hakon-art.com]

- 10. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Metal Complexation Procedures Using 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the metal complexation of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and the incorporation of fluorine atoms can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This guide details a proposed synthesis of the fluorinated ligand, followed by a general, robust protocol for its complexation with divalent transition metals. It includes in-depth explanations of the experimental rationale, detailed characterization methodologies, and a discussion of the potential applications of the resulting metal complexes in areas such as oncology and antimicrobial research.[3][4]

Introduction: The Significance of Fluorinated Benzimidazole Ligands

Benzimidazoles represent a privileged scaffold in pharmaceutical chemistry, forming the core of numerous FDA-approved drugs.[5][6] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2]

The ligand of focus, 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline (DFBA), is an attractive candidate for coordination chemistry. It is designed to act as a bidentate chelating agent, coordinating to a metal center through the imine nitrogen of the benzimidazole ring and the nitrogen of the aniline group.[7][8] The resulting metal complexes are of significant interest for their potential as therapeutic agents, with analogous benzimidazole-metal complexes demonstrating potent anticancer and antimicrobial activities.[9][10] This guide provides the necessary protocols to synthesize and characterize these promising compounds.

Synthesis of the Ligand: 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline (DFBA)

The synthesis of 2-aryl benzimidazoles is classically achieved via the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under heating, often in the presence of an acid catalyst.[11][12][13]

Proposed Reaction Scheme: 4,5-Difluoro-1,2-phenylenediamine reacts with 2-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) to yield the target ligand, DFBA.

Figure 1: Proposed synthetic workflow for the DFBA ligand via Phillips-Ladenburg condensation.

Protocol 2.1: Synthesis of DFBA

Rationale: This protocol utilizes polyphosphoric acid (PPA) which serves as both an acidic catalyst and a dehydrating agent, facilitating the intramolecular cyclization required to form the benzimidazole ring. High temperatures are necessary to overcome the activation energy for the condensation of an aromatic carboxylic acid.[12]

Materials:

-

4,5-Difluoro-1,2-phenylenediamine (1.0 eq)[14]

-

2-Aminobenzoic acid (1.05 eq)

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution, 10% (w/v)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Beakers, Buchner funnel, filter paper

Procedure:

-

In a round-bottom flask, combine 4,5-difluoro-1,2-phenylenediamine and 2-aminobenzoic acid.

-

Add polyphosphoric acid (approx. 10 times the weight of the diamine reactant).

-

Heat the mixture with stirring at 180-200°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to approximately 80-100°C.

-

Carefully and slowly pour the warm mixture onto crushed ice in a large beaker with constant stirring.

-

Neutralize the acidic solution by slowly adding 10% NaHCO₃ solution until the pH is ~7-8. The crude product will precipitate.

-

Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purify the crude product by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure DFBA.

-

Dry the final product under vacuum.

General Protocol for Metal(II) Complexation of DFBA

This section provides a generalized procedure for the synthesis of metal(II) complexes of DFBA. The protocol is adaptable for various divalent transition metal salts (e.g., chlorides, acetates, or nitrates of Zn(II), Cu(II), Ni(II), Co(II)). The ligand, DFBA, is expected to act as a neutral bidentate ligand, forming complexes with a general stoichiometry of [M(DFBA)₂X₂], where X is a counter-ion like Cl⁻.

Figure 2: General experimental workflow for the synthesis of a Metal(II)-DFBA complex.

Protocol 3.1: Synthesis of a Divalent Metal-DFBA Complex

Rationale: The reaction is typically performed in a solvent like ethanol or methanol in which both the ligand and the metal salt are soluble.[9] Refluxing provides the thermal energy to facilitate the coordination reaction. A 2:1 ligand-to-metal molar ratio is commonly used for bidentate ligands to favor the formation of octahedral or square planar complexes.[15][16][17] The resulting complex often has lower solubility in the reaction solvent upon cooling, allowing for easy isolation by precipitation.

Materials:

-

2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline (DFBA) (2.0 eq)

-

Divalent metal salt (e.g., ZnCl₂, Cu(OAc)₂, NiCl₂·6H₂O) (1.0 eq)

-

Absolute Ethanol (or Methanol)

-

Diethyl ether

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a flask, dissolve the DFBA ligand (2.0 eq) in a minimal amount of warm absolute ethanol.

-

In a separate beaker, dissolve the metal(II) salt (1.0 eq) in absolute ethanol.

-

Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-4 hours. A color change or formation of a precipitate may be observed.

-

After the reflux period, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the product sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the final metal complex in a vacuum oven at a moderate temperature (e.g., 60°C).

Physicochemical Characterization

Confirming the successful synthesis and determining the structure of the metal-DFBA complex requires a suite of analytical techniques.

Figure 3: Schematic of the N,N-bidentate coordination mode of DFBA to a central metal ion (M).

FT-IR Spectroscopy:

-

Principle: Infrared spectroscopy is used to identify functional groups. Coordination of the DFBA ligand to a metal ion will cause characteristic shifts in the vibrational frequencies of the coordinating groups.

-

Expected Observations:

-

A downward shift (to lower wavenumber) of the benzimidazole ν(C=N) stretching vibration (typically ~1620-1630 cm⁻¹) by 10-35 cm⁻¹ indicates coordination of the imine nitrogen.[9][18]

-

Shifts in the ν(N-H) stretching and bending vibrations of the aniline amine group suggest its involvement in coordination.

-

The appearance of new, low-frequency bands (typically 400-550 cm⁻¹) can be assigned to ν(M-N) vibrations, providing direct evidence of complex formation.[19][20]

-

UV-Visible Spectroscopy:

-

Principle: This technique provides information about the electronic transitions within the molecule.

-

Expected Observations:

-

The spectra of the complexes are expected to differ from that of the free ligand.

-

New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion, which are indicative of the complex's coordination geometry (e.g., octahedral or tetrahedral).

-

¹H and ¹⁹F NMR Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure and electronic environment of the molecule.

-

Expected Observations:

-

For diamagnetic complexes (e.g., Zn(II)), coordination will cause shifts in the proton signals, particularly for the N-H proton of the benzimidazole and the protons on the aromatic rings adjacent to the coordinating nitrogen atoms.

-

¹⁹F NMR can confirm that the fluorine atoms are not directly involved in coordination but may show slight shifts in their resonance due to changes in the overall electronic structure upon complexation.

-

Elemental Analysis & Mass Spectrometry:

-

Principle: Elemental analysis (CHN) determines the percentage composition of carbon, hydrogen, and nitrogen, which is used to confirm the empirical formula and the ligand-to-metal stoichiometry.[21] ESI-MS can be used to determine the molecular weight of the complex.[9]

Table 1: Representative Physicochemical Data

(Note: The following data are hypothetical but representative values based on published literature for similar benzimidazole complexes.)

| Property | Free DFBA Ligand (C₁₃H₉F₂N₃) | Representative [Zn(DFBA)₂Cl₂] Complex | Rationale for Change |

| Molecular Weight | 245.23 g/mol [22] | 626.21 g/mol | Corresponds to the addition of one ZnCl₂ unit and two DFBA ligands. |

| Melting Point | ~230-235 °C | >300 °C (decomposes) | Metal complexes are often more thermally stable than the free ligand and may decompose at high temperatures rather than melt. |

| FT-IR ν(C=N) (cm⁻¹) | ~1625 | ~1605 | A shift to lower energy indicates a weakening of the C=N bond upon coordination of the imine nitrogen to the metal center.[9] |

| FT-IR ν(M-N) (cm⁻¹) | N/A | ~480 | Appearance of a new band in the far-IR region is direct evidence of the formation of a metal-nitrogen coordinate bond.[19] |

| ¹H NMR (δ ppm, N-H) | ~12.5 (benzimidazole) | Shifted or broadened | The chemical environment of the N-H proton is significantly altered upon complexation, often leading to downfield shifts or signal broadening.[21] |

| Molar Conductivity | Non-electrolyte | Varies | Measurement in a polar solvent (e.g., DMSO) can determine if counter-ions are coordinated or free, distinguishing between electrolyte types. |

Applications in Research & Drug Development

The metal complexes synthesized using these protocols are valuable candidates for screening in various biological assays.

-

Anticancer Agents: Many benzimidazole-metal complexes exhibit significant cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancers.[4][9] The mechanism often involves intercalation with DNA, inhibition of topoisomerase enzymes, or generation of reactive oxygen species. The fluorinated nature of the DFBA ligand may enhance cellular uptake and efficacy.[1]

-

Antimicrobial Agents: The coordination of a metal ion often enhances the antimicrobial activity of a parent organic ligand.[3][10] These DFBA complexes should be screened against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine their minimum inhibitory concentrations (MICs).

-

Materials Science: Benzimidazole derivatives are also used in the development of functional materials, such as catalysts and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the difluoro-substitution could lead to novel material applications.

References

-

Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2018). PMC. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. (n.d.). ResearchGate. [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. (2015). Rasayan J. Chem. [Link]

-

Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. (2021). Synthesis. [Link]

-

Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. (2025). MDPI. [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole. (2021). Der Pharma Lettre. [Link]

-

Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC. [Link]

-

Green and High Efficient Synthesis of 2-Aryl Benzimidazoles. (2015). Scientific Research Publishing. [Link]

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. [Link]

-

2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline. (n.d.). American Elements. [Link]

-

Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). Royal Society Publishing. [Link]

-

Transition metal (II) complexes with 2- amino methyl benzimidazole derived schiff base. (2023). International Journal of Science and Research Archive. [Link]

-

Synthesis, Characterization and Antimicrobial Properties of Benzimidazole Derivatives and Their Metal Complexes. (2017). IOSR Journal of Applied Chemistry. [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2025). ACS Publications. [Link]

-

Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. (2021). PMC. [Link]

-

Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. (2025). MDPI. [Link]

-

Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. (2010). Asian Journal of Chemistry. [Link]

-

Synthesis of Chelating Bidentate Isocyano and Cyano Ligands and Their Metal Complexes. (1982). Iowa State University Digital Repository. [Link]

-

The reaction of o‐phenylenediamines 3–5 was studied with 4,5‐difluoro‐1,2‐dinitrobenzene 6. (n.d.). ResearchGate. [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. (2024). ChemRxiv. [Link]

-

Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene. (2012). Dalton Transactions. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2025). ResearchGate. [Link]

-

Structures With Bidentate Ligands. (n.d.). Jmol. [Link]

-

Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. (2008). International Journal of Natural and Engineering Sciences. [Link]

-

[N,N] bidentate transition metal complexes with different N–metal combination fashions. (n.d.). ResearchGate. [Link]

-

Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. (2025). PubMed. [Link]

-

2,5-Difluoroaniline. (n.d.). PubChem. [Link]

Sources

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Structures With Bidentate Ligands [chem.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. chemimpex.com [chemimpex.com]

- 15. DSpace [dr.lib.iastate.edu]

- 16. Synthesis of nickel complexes with bidentate N,O-type ligands and application in the catalytic oligomerization of ethylene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 17. bingol.edu.tr [bingol.edu.tr]

- 18. ijsra.net [ijsra.net]

- 19. mdpi.com [mdpi.com]

- 20. Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iosrjournals.org [iosrjournals.org]

- 22. americanelements.com [americanelements.com]

Application Note: HPLC Method Development for 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Executive Summary

This application note details the systematic development of a stability-indicating HPLC method for 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline . This molecule, featuring a benzimidazole core fused with a difluoro-substitution and an aniline moiety, presents specific analytical challenges:

-

Amphoteric Nature: The presence of basic nitrogen atoms (benzimidazole

, aniline -

Fluorine Chemistry: The 5,6-difluoro substitution increases lipophilicity and alters electron density, potentially requiring fluorophenyl (PFP) stationary phases for optimal selectivity against non-fluorinated impurities.

This guide adopts the ICH Q14 Enhanced Approach to Analytical Procedure Development, moving beyond trial-and-error to a risk-based, mechanistic strategy.

Physicochemical Profiling & Strategy

Before method screening, we must understand the molecule's behavior in solution to predict chromatographic performance.

Molecular Properties

| Property | Value (Estimated/Literature) | Chromatographic Impact |

| Structure | Benzimidazole core + Aniline | Conjugated system; high UV absorbance. |

| pKa (Basic) | ~5.6 (Benzimidazole), ~4.5 (Aniline) | Critical: At pH 6-8, the molecule is partially ionized, leading to split peaks or tailing. Strategy: Operate at pH < 3.0 (fully protonated) or pH > 10 (fully deprotonated). |

| LogP | ~2.8 - 3.2 | Moderately lipophilic. Standard C18 is suitable, but high organic % may be needed for elution. |

| UV Maxima | ~254 nm, ~315 nm | The extended conjugation suggests a bathochromic shift. 315 nm is likely more selective than 254 nm. |

The Separation Challenge: Impurity Profiling

The primary impurities arise from the synthesis pathway, typically the condensation of 4,5-difluoro-1,2-phenylenediamine with anthranilic acid (or isatoic anhydride).

Figure 1: Synthetic pathway highlighting critical impurities (Starting Materials and Open-Ring Intermediates) that must be resolved.

Method Development Lifecycle (ICH Q14)

We utilize a decision-tree approach to select the optimal stationary and mobile phases.

Figure 2: Method Development Decision Tree. Note that while PFP columns offer unique selectivity for fluorinated compounds, C18 at low pH is often more robust for basic amines.

Stationary Phase Selection

-

Primary Choice (C18): A high-coverage, end-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) is recommended to minimize silanol interactions with the basic benzimidazole nitrogen.

-

Secondary Choice (PFP): If the difluoro-impurity (regioisomer) is difficult to separate, a Pentafluorophenyl (PFP) column is superior due to specific fluorine-fluorine and pi-pi interactions.

Mobile Phase Selection

-

Buffer: 0.1% Phosphoric Acid (pH ~2.2) or Phosphate Buffer (pH 2.5) .

-

Why? At pH 2.5, both the aniline and benzimidazole nitrogens are fully protonated. This prevents "retention drift" caused by partial ionization and improves peak symmetry.

-

-

Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for lower viscosity (lower backpressure) and sharper peaks for fluorinated aromatics.

Finalized Analytical Protocol

This protocol represents the optimized condition derived from the development strategy.

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with H3PO4) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection (UV) | 315 nm (Quantification), 254 nm (Impurity Check) |

| Run Time | 20 minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold |

| 2.0 | 95 | 5 | Start Elution |

| 12.0 | 20 | 80 | Gradient Ramp |

| 15.0 | 20 | 80 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End |

Standard Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

-

Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Validation Framework (ICH Q2 R1)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)[1]

-

Tailing Factor (

): NMT 1.5 (Critical for basic benzimidazoles). -

Theoretical Plates (

): > 5,000. -

Resolution (

): > 2.0 between the main peak and the nearest impurity (likely the des-fluoro or mono-fluoro analog). -

Precision (RSD): < 1.0% for 5 replicate injections.

Specificity (Forced Degradation)

Subject the sample to stress conditions to prove the method is stability-indicating:

-

Acid: 0.1N HCl, 60°C, 2 hrs.

-

Base: 0.1N NaOH, 60°C, 2 hrs (Benzimidazoles are generally stable in base, but the amide intermediate is not).

-

Oxidation: 3% H2O2, RT, 4 hrs.

-

Acceptance: Mass balance > 95%; Peak purity (DAD) passes.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interaction with basic N. | 1. Ensure pH is < 3.0.2. Use a "Base Deactivated" (BDS) or Hybrid (Xtimate/XBridge) column.3. Add 5mM Triethylamine (TEA) to Mobile Phase A (Last resort). |

| Split Peaks | Sample solvent mismatch. | The sample is dissolved in 100% ACN but injected into 95% Water. Dilute sample with mobile phase or reduce injection volume to 5 µL. |

| Retention Time Drift | pH instability. | Benzimidazoles are sensitive to pH changes near their pKa. Ensure buffer capacity is sufficient (20-25 mM). |

| Carryover | Adsorption to injector. | Wash needle with 90:10 ACN:Water + 0.1% Formic Acid. |

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

ICH Harmonised Guideline. (2022). Analytical Procedure Development Q14. International Conference on Harmonisation. Link

-

PubChem. (2023). 2-(1H-benzimidazol-2-yl)aniline Compound Summary. National Center for Biotechnology Information. Link

- Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A.

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

Abstract

This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectroscopic analysis of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We delineate a comprehensive protocol for sample analysis using the KBr pellet transmission method, interpret the resulting spectrum with detailed vibrational mode assignments, and conduct a comparative analysis against its non-fluorinated analog, 2-(1H-1,3-benzodiazol-2-yl)aniline. This comparison critically highlights the spectral influence of the electron-withdrawing fluorine substituents on the benzimidazole core. The data presented herein serves as a benchmark for researchers and quality control professionals engaged in the characterization of complex benzimidazole derivatives.

Introduction to FTIR Spectroscopy in Heterocyclic Compound Analysis

In the landscape of pharmaceutical development and materials science, the structural elucidation of novel compounds is a cornerstone of innovation. Among the many analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, sensitive, and non-destructive method for identifying functional groups and probing the molecular structure of a sample.[1] The technique operates by measuring the absorption of infrared radiation by a molecule, which induces vibrations in its constituent bonds. Each type of bond (e.g., N-H, C=O, C-F) vibrates at a characteristic frequency, resulting in an absorption spectrum that serves as a unique molecular "fingerprint".[2][3]

The subject of this guide, 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline, belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous commercially available drugs.[4] The introduction of fluorine atoms to the benzene ring can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Therefore, a robust analytical method to confirm the structure and substitution pattern is paramount. This guide will demonstrate the utility of FTIR for this purpose, providing both a standalone analysis and a comparative framework.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a fundamental and widely used technique for analyzing solid samples via transmission FTIR.[5] The principle involves dispersing a small amount of the solid sample within a matrix of IR-transparent KBr powder and compressing the mixture into a thin, transparent pellet.[6] This ensures that the IR beam can pass through the sample with minimal scattering.[7]

Step-by-Step Methodology

-

Sample and KBr Preparation:

-

Gently grind approximately 1-2 mg of the solid 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline sample into a fine powder using an agate mortar and pestle.

-

Separately, take ~200 mg of spectroscopy-grade KBr powder. It is crucial to use dry KBr, as it is hygroscopic and can absorb atmospheric moisture, which introduces interfering O-H bands into the spectrum.[5][7]

-

-

Mixing:

-

Add the ground sample to the KBr powder in the mortar. The final concentration of the sample in KBr should be between 0.2% and 1%.[7][8]

-

Triturate the mixture rapidly and thoroughly until a homogenous, fine powder is achieved. This minimizes scattering effects (Christiansen effect) caused by large sample particles.[6]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum over a typical mid-IR range of 4000–400 cm⁻¹.

-

Process the spectrum as needed (e.g., baseline correction) to yield a clear absorbance or transmittance plot.[8]

-

Caption: Key functional groups and their characteristic IR absorption regions.

Comparative Analysis: The Impact of Fluorination

To understand the specific contribution of the fluorine atoms to the spectrum, we compare it with its non-fluorinated analog, 2-(1H-1,3-benzodiazol-2-yl)aniline .

| Vibrational Mode | 2-(1H-benzodiazol-2-yl)aniline (Alternative) | 2-(5,6-difluoro-1H-benzodiazol-2-yl)aniline (Target) | Scientific Rationale for Spectral Shift |

| N-H Stretch (Imidazole) | ~3200-2500 cm⁻¹ (Broad) | Likely similar, may show subtle shifts | Fluorine's electron-withdrawing effect is primarily electronic and may slightly alter hydrogen bond strength. |

| C=N Stretch | ~1610 cm⁻¹ | Shifted to a higher wavenumber (e.g., ~1625 cm⁻¹) | The strong inductive electron-withdrawing effect of the two fluorine atoms pulls electron density from the benzimidazole ring system, strengthening the C=N bond and increasing its vibrational frequency. |

| Aromatic C=C Stretch | Multiple bands ~1600-1450 cm⁻¹ | Bands may sharpen and shift to higher frequencies | Fluorine substitution alters the dipole moment and electronic distribution of the aromatic ring, influencing the C=C bond vibrations. |

| C-F Stretch | Absent | Strong, characteristic bands ~1300-1100 cm⁻¹ | This is the most definitive evidence of fluorination. The C-F bond has a large dipole moment, leading to a very intense absorption. [10] |

| C-H Out-of-Plane Bend | ~740 cm⁻¹ (characteristic of ortho-disubstituted benzene) | A different, complex pattern | The substitution pattern on both rings is different, leading to a completely different set of C-H "oop" bands in the fingerprint region. This provides confirmatory structural evidence. |

Alternative & Complementary Methodologies

While FTIR is excellent for functional group identification, a comprehensive characterization often involves complementary techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of each atom, crucial for confirming isomerism and the precise location of substituents. [11]* Mass Spectrometry (MS): Determines the exact molecular weight and provides fragmentation patterns that help elucidate the molecular structure.

-

UV-Visible Spectroscopy: Investigates the electronic transitions within the molecule, providing information about the conjugated system. [12]

Conclusion

FTIR spectroscopy is a powerful and indispensable tool for the structural analysis of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline. The spectrum provides clear, assignable peaks for the key N-H, C-H, C=N, and C=C functional groups. More importantly, a comparative analysis against the non-fluorinated analog reveals the significant and diagnostically crucial impact of the fluorine substituents. The appearance of intense C-F stretching bands and shifts in the C=N and aromatic ring vibrations serve as definitive evidence for the successful synthesis and structural integrity of the target molecule. When used within a broader analytical workflow, FTIR provides rapid and reliable data essential for researchers in drug discovery and chemical sciences.

References

-

Helsinki.fi. Quick User Guide for FT-IR. Available from: [Link]

-

Shimadzu. KBr Pellet Method. Available from: [Link]

-

Northern Illinois University. FT-IR Sample Preparation. Available from: [Link]

-

Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026). Available from: [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). International Journal of Advanced Research. Available from: [Link]

-

Sari, Y. et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available from: [Link]

-

Ahmad, I. et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available from: [Link]

-

Kumar, S. et al. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Scientific Reports. Available from: [Link]

-

AZoM. How to Interpret FTIR Results: A Beginner's Guide. (2025). Available from: [Link]

-

Milani, A. et al. (2018). Infrared Spectroscopy of Polybenzimidazole in the Dry and Hydrate Forms: A Combined Experimental and Computational Study. ACS Omega. Available from: [Link]

-

Petrusevski, V. M. et al. (1995). Vibrational Spectra of Orthodiamide Derivatives: The NH Stretching Band of Some Benzimidazole Derivatives. Journal of Molecular Structure. Available from: [Link]

-

ResearchGate. Strategies toward the synthesis of 2-aryl-benzimidazoles. Available from: [Link]

-

Ramasamy, R. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Armenian Journal of Physics. Available from: [Link]

-

ResearchGate. FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). Available from: [Link]

-

Li, Y. et al. (2016). Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Advances. Available from: [Link]

-

Journal of Emerging Trends and Novel Research. FTIR INTERPRETATION OF DRUGS. (2020). Available from: [Link]

-

ResearchGate. (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available from: [Link]

-

Al-Jbouri, F. H. H. (2020). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. Annals of the Romanian Society for Cell Biology. Available from: [Link]

-

University of California, Santa Cruz. IR Tables. Available from: [Link]

-

Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018). Available from: [Link]

-

Kiselyov, A. S. et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron Letters. Available from: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]

-

Journal of Advanced Research in Applied Sciences and Biotechnology. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

Yankova, R. & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2]. International Journal of Materials and Chemistry. Available from: [Link]

-

ResearchGate. Vibrational Frequencies, LIF Intensities, and Rotational Band Contours.... Available from: [Link]

-

National Center for Biotechnology Information. 2,5-Difluoroaniline. PubChem Compound Database. Available from: [Link]

-

ResearchGate. Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives | Request PDF. Available from: [Link]

-

Al-Burj, J. A. et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules. Available from: [Link]

-

Al-Okbi, S. Y. et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Pharmaceutical Analysis. Available from: [Link]

-

MDPI. 2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole. (2022). Available from: [Link]

Sources

- 1. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 2. azooptics.com [azooptics.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. kinteksolution.com [kinteksolution.com]

- 7. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 8. helsinki.fi [helsinki.fi]

- 9. scienceijsar.com [scienceijsar.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Comparative Guide: Mass Spectrometry Fragmentation of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

This guide serves as a technical comparative analysis of the mass spectrometry fragmentation patterns of 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline (hereafter referred to as DF-BZA ).[1] It is designed for analytical chemists and medicinal chemists requiring structural confirmation of kinase inhibitor intermediates.

Executive Summary & Structural Context

DF-BZA is a critical pharmacophore, often serving as the hinge-binding scaffold in kinase inhibitors.[1] Its fragmentation behavior is dominated by two competing factors: the stabilizing electron-withdrawing effect of the 5,6-difluoro substitution and the destabilizing "ortho-effect" provided by the pendant aniline group.

-

Chemical Formula: C₁₃H₉F₂N₃[1]

-

Exact Mass (Neutral): 245.0765 Da

-

Protonated Precursor [M+H]⁺: 246.0838 Da

-

Core Challenge: Distinguishing the difluoro-substituted core from mono-fluoro impurities and confirming the integrity of the benzimidazole ring during metabolic stability studies.

Comparative Ionization Performance: ESI vs. EI

The choice of ionization method drastically alters the observed spectral topology. Below is a comparative breakdown of how DF-BZA behaves under Soft (Electrospray Ionization - ESI) versus Hard (Electron Impact - EI) ionization.

| Feature | ESI-MS/MS (Soft Ionization) | EI-MS (Hard Ionization) |

| Dominant Species | [M+H]⁺ (m/z 246.08) .[1] The proton localizes on the benzimidazole N3 nitrogen, stabilized by intramolecular H-bonding with the aniline amine. | M⁺• (m/z 245.07) . Radical cation formed by electron ejection from the π-system. |

| Fragmentation Energy | Controlled via Collision Induced Dissociation (CID). Requires 20–35 eV to induce significant ring cleavage. | High internal energy (70 eV) causes immediate, extensive fragmentation in the source. |

| Key Diagnostic Loss | Neutral Loss of NH₃ (-17 Da) . The aniline group drives this pathway via a proximity effect. | Radical Loss of H• and F• . Comparison of [M-H]⁺ vs [M-F]⁺ abundance is critical here. |

| Application | PK/PD studies, metabolite identification, impurity quantitation. | Library matching, structural elucidation of synthesis starting materials. |

Senior Scientist Insight: For drug development workflows, ESI-QTOF is the superior choice. The [M+H]⁺ ion is exceptionally stable due to the resonance of the benzimidazole system. In EI, the molecular ion intensity is often too low for reliable quantitation of trace impurities.

Detailed Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of DF-BZA is not random; it follows specific electronic pathways dictated by the Proximity Effect and Retro-Diels-Alder (RDA) mechanisms.[1]

Pathway A: The Proximity-Driven Ammonia Loss (Dominant)

The 2-aniline substituent is crucial.[1] The amine nitrogen acts as a nucleophile, attacking the benzimidazole core.

-

Precursor: [M+H]⁺ at m/z 246.08.

-

Transition: Intramolecular cyclization occurs between the aniline nitrogen and the benzimidazole C2 position.

-

Product: Expulsion of NH₃ (17 Da) leads to the formation of a highly stabilized pentacyclic aromatic cation at m/z 229.06 .

-

Note: This pathway is suppressed if the aniline nitrogen is acetylated or alkylated.

-

Pathway B: Imidazole Ring Cleavage (HCN Loss)

At higher collision energies (>35 eV), the benzimidazole ring itself shatters.

-

Mechanism: RDA-type cleavage of the imidazole ring.

-

Loss: Ejection of HCN (27 Da).

-

Product: A fluoro-substituted fragment at m/z 219.07 .

Pathway C: The Fluorine Signature

Unlike C-H bonds, the C-F bonds on the 5,6-positions are extremely strong (approx. 116 kcal/mol).

-

Observation: You will rarely see initial loss of F or HF.

-

Diagnostic Value: If you observe a loss of 20 Da (HF) from the parent, it indicates the fluorine is likely on an alkyl side chain, not the aromatic ring. For DF-BZA, the fluorine atoms remain attached until the carbon skeleton completely degrades.

Visualization of Fragmentation Topology

The following diagram illustrates the branching logic of the fragmentation, distinguishing between the primary ESI pathways and secondary high-energy degradations.

Figure 1: The primary fragmentation pathway is driven by the loss of ammonia (NH3) via the "Ortho Effect," a hallmark of 2-substituted anilines.[1]

Validated Experimental Protocol

To reproduce these results for regulatory filing or structural confirmation, use the following self-validating protocol. This setup minimizes in-source fragmentation while maximizing daughter ion transmission.[1]

Instrument Setup (LC-MS/MS)

-

System: Agilent 6545 Q-TOF or Sciex Triple Quad 6500+.[1]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

Source Parameters (ESI Positive)

-

Gas Temp: 325°C (High temp ensures desolvation of the rigid aromatic rings).

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 110 V (Critical: Set too high, and you will prematurely lose NH₃ in the source).

MS/MS Acquisition

-

Precursor Selection: Set Quadrupole 1 to m/z 246.1 ± 0.5.

-

Collision Energy (CE) Ramp:

-

10 eV: Minimal fragmentation. Confirms parent stability.

-

25 eV: Optimal for m/z 229 (NH₃ loss) generation.

-

45 eV: Required to observe m/z 219 (HCN loss) and ring breakdown.

-

References

-

Hida, M., et al. (1994).[2] Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. Link

-

Kudo, K., et al. (2023).[3] Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening... of Ketamine Analogues. Molecules (MDPI). Link

-

NIST Mass Spectrometry Data Center. (2023). 2-(2-Aminophenyl)benzimidazole Mass Spectrum (EI). NIST Chemistry WebBook. Link

-

Holman, S. W., et al. (2011).[4] The low-energy collision-induced dissociation product ion spectra of protonated beta-blockers.... Journal of Mass Spectrometry.[4] Link

-

Bohme, D. K. (1992).[4] Proton transport in the catalyzed gas-phase isomerization of protonated molecules. International Journal of Mass Spectrometry and Ion Processes. Link

Sources

Safety Operating Guide

Comprehensive Safety & Handling Guide: 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline

CAS Number: 1153806-54-2 Molecular Formula: C₁₃H₉F₂N₃ Primary Hazard Class: Bioactive Irritant / Potential Sensitizer (Aniline Derivative)[1]

Part 1: Executive Safety Summary (The "Why")

As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) often classify this compound generically as an "Irritant" (H315/H319/H335), its structural moieties dictate a higher tier of caution.[1]

This molecule combines a benzimidazole core (common in bioactive kinase inhibitors and anthelmintics) with a difluoro-aniline tail.[1]

-

The Aniline Risk: Aniline derivatives are notorious for rapid skin absorption and potential to cause methemoglobinemia (oxidizing hemoglobin).[1]

-

The Fluorine Factor: Fluorine substitution often increases metabolic stability and lipophilicity, potentially enhancing skin permeation and biological half-life compared to non-fluorinated analogs.[1]

-

The Bioactive Core: Benzimidazoles are designed to bind biological targets (often tubulin or enzymes).[1] Inhalation of dusts poses a systemic risk beyond simple respiratory irritation.[1]

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance (

Part 2: The PPE Matrix (The "Gear")[1]

Do not rely on a "one-size-fits-all" PPE approach.[1] Protection must scale with the energy and potential for aerosolization of the task.[1]

| Task Category | Respiratory Protection | Dermal Protection (Hands) | Body Protection | Engineering Control |

| 1. Storage & Transport (Sealed Vials) | Standard Surgical Mask (optional) | Single Nitrile Gloves (4 mil) | Standard Lab Coat | Open Bench allowed |

| 2.[1] Weighing / Solid Transfer (High Dust Risk) | N95/P2 Respirator (if outside hood) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Tyvek Sleeves + Lab Coat | Chemical Fume Hood or Powder Weighing Station |

| 3.[1] Solubilization (e.g., in DMSO/Methanol) | Standard Safety Glasses | Double Nitrile (Change immediately on splash) | Lab Coat + Chemical Apron | Chemical Fume Hood |

| 4.[1] Spill Cleanup (>100 mg) | Half-Face Respirator (P100/Organic Vapor) | Silver Shield / Laminate (Aniline resistant) | Tyvek Coverall (Type 5/6) | Evacuate area, ventilate |

Critical Glove Note: Aniline derivatives can permeate standard nitrile gloves.[1] For prolonged contact or spill cleanup, Laminate (Silver Shield) gloves are mandatory.[1] For routine handling, double-gloving creates a "breakthrough gap" that provides a visual cue and temporary buffer.[1]

Part 3: Operational Workflow (The "How")

Phase A: Preparation & Weighing[1]

-

The Anti-Static Rule: Fluorinated benzimidazoles are often fluffy, electrostatic solids.[1] Use an anti-static gun or ionizer bar inside the weigh station to prevent "fly-away" powder, which is the primary inhalation vector.[1]

-

The "Wet" Technique: If possible, tare your vial, add the solvent first (if the chemistry allows), and add the solid to the liquid.[1] This suppresses dust generation immediately.[1]

Phase B: Solubilization

-

Solvent Choice: This compound is likely soluble in DMSO or DMF.[1] Note that DMSO enhances skin permeability.[1]

-

The "DMSO Vector" Effect: If you dissolve this compound in DMSO and get a drop on your skin, the DMSO will drag the fluorinated aniline directly into your bloodstream. Treat DMSO solutions of this compound as highly toxic transdermal hazards.

Phase C: Waste & Deactivation[1]

-

Segregation: Do not mix with general organic waste if possible.[1] Use a dedicated "Halogenated / High-Potency" waste stream.[1]

-

Decontamination: Wipe surfaces with a 10% surfactant solution (detergent) followed by 70% Isopropanol.[1] The detergent lifts the lipophilic fluorinated compound; the alcohol removes the residue.

Part 4: Visualizing the Safety Logic

The following decision tree illustrates the risk assessment logic for handling this specific fluorinated aniline derivative.

Figure 1: Decision logic for PPE selection based on physical state and specific hazard vectors (inhalation vs. transdermal).[1]

Part 5: Emergency Response

-

Eye Contact: Flush for 15 minutes minimum .[1][3][4][5][6] Fluorinated compounds can cause delayed irritation.[1]

-

Skin Contact:

References

-

American Elements. (n.d.).[1] 2-(5,6-difluoro-1H-1,3-benzodiazol-2-yl)aniline Safety Data Sheet. Retrieved from [1][7]

-

Fisher Scientific. (2025).[1][3][5] Safety Data Sheet: 3,5-Difluoroaniline (Analogous Hazard Data). Retrieved from [1]

-

National Institutes of Health (NIH). (2020).[1] Occupational exposure banding for novel pharmaceutical modalities. Retrieved from [1]

-

Rutgers University. (n.d.).[1] Aniline Handling Standard Operating Procedure. Retrieved from [1]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.